

synthesis of 6-pyrazole-substituted quinazolines from 2-Amino-5-bromonicotinic acid

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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid
hydrobromide

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Application Note & Protocol

Title: A Strategic Approach to the Synthesis of 6-Pyrazole-Substituted Quinazolines from 2-Amino-5-bromonicotinic Acid for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Pyrazole-substituted quinazolines represent a class of heterocyclic compounds with significant therapeutic potential, acting as potent inhibitors of various kinases and receptors.[1] This application note provides a detailed, field-proven protocol for the synthesis of this valuable scaffold, starting from the readily available precursor, 2-Amino-5-bromonicotinic acid.[2] The described synthetic strategy involves a two-stage process: initial formation of a 6-bromo-3,4-dihydroquinazolin-4-one core via cyclization, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyrazole moiety. We provide in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and troubleshooting guidance to enable researchers to reliably synthesize these target molecules for applications in medicinal chemistry and drug development.

Introduction: The Significance of Pyrazole-Quinazoline Scaffolds

The fusion of pyrazole and quinazoline rings creates a privileged heterocyclic scaffold in modern medicinal chemistry.[3][4] Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The quinazolinone core is also a cornerstone in drug discovery, found in numerous approved drugs. The combination of these two pharmacophores often leads to compounds with enhanced biological activity and selectivity. Specifically, 6-pyrazole-substituted quinazolines have been identified as potent tyrosine kinase inhibitors, demonstrating strong inhibitory activity against cancer cell lines such as human breast cancer and lung adenocarcinoma.[2]

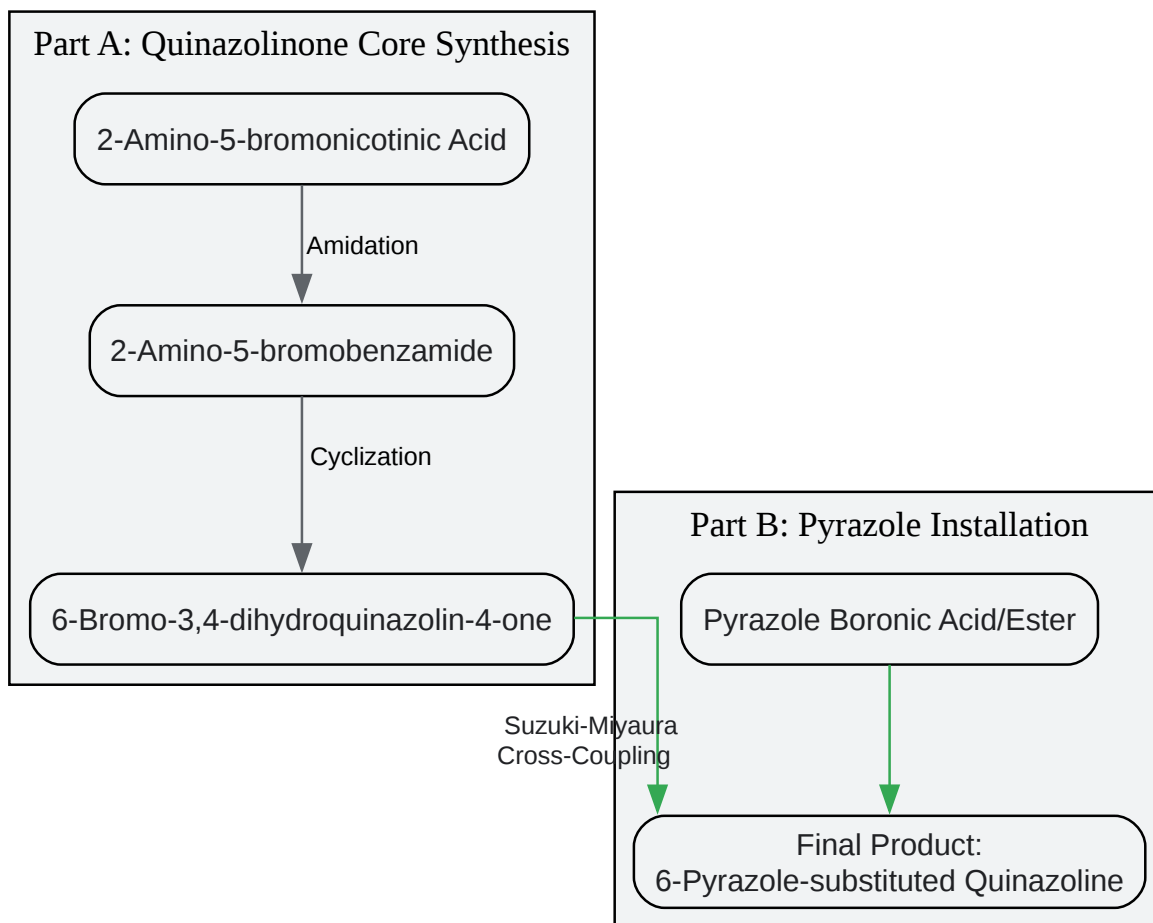
This guide focuses on a rational and reproducible synthetic route starting from 2-Amino-5-bromonicotinic acid, a strategic starting material that incorporates the necessary functionalities for building the target molecule.[2][6]

Overall Synthetic Strategy

The synthesis is designed as a two-part sequence. The first part establishes the quinazolinone core, and the second part introduces the functional pyrazole group at the 6-position.

- **Part A: Quinazolinone Core Formation.** 2-Amino-5-bromonicotinic acid is first converted into its corresponding amide, 2-amino-5-bromobenzamide. This intermediate is then cyclized with an appropriate one-carbon source (e.g., triethyl orthoformate or formamide) to yield the 6-bromo-3,4-dihydroquinazolin-4-one. This bromo-substituted core is the key intermediate for the subsequent cross-coupling reaction.
- **Part B: Pyrazole Installation via Suzuki-Miyaura Cross-Coupling.** The bromine atom at the 6-position of the quinazolinone core serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction efficiently forms a new carbon-carbon bond between the quinazolinone and a pyrazole-boronic acid or ester, yielding the final 6-pyrazole-substituted quinazoline product.[9]

Below is a visualization of the overall synthetic workflow.



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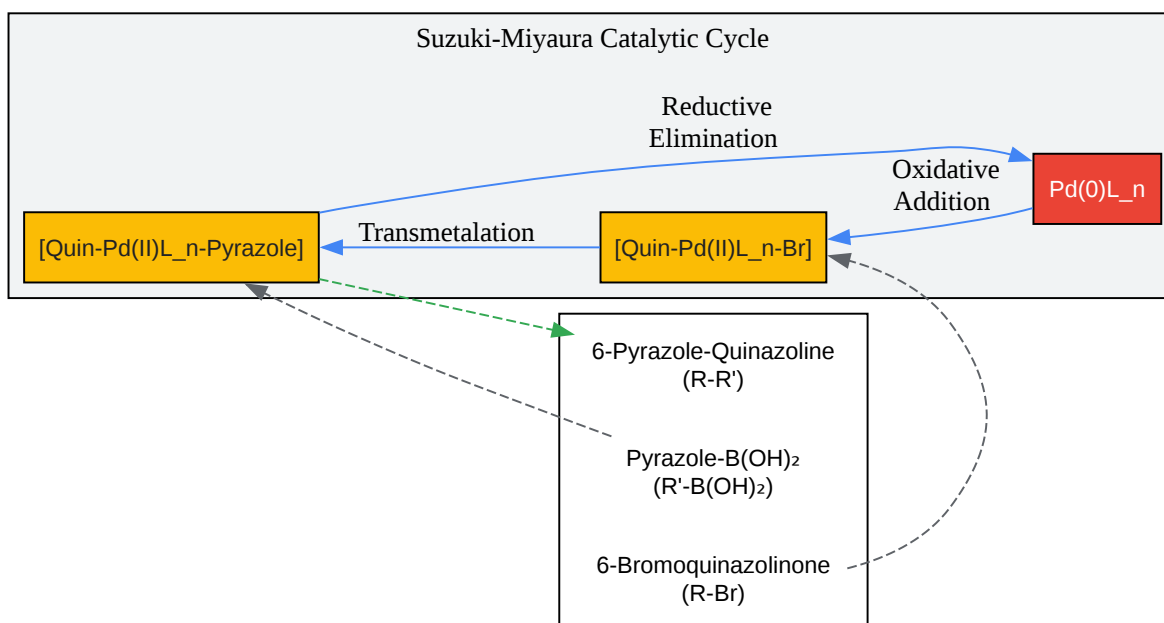
Caption: High-level workflow for the synthesis of 6-pyrazole-substituted quinazolines.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.[8][10] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The key steps are:

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinazolinone, forming a Palladium(II) complex.
- Transmetalation: The pyrazole-boronic acid (activated by a base) transfers its pyrazole group to the palladium complex, displacing the halide.
- Reductive Elimination: The two organic groups (quinazoline and pyrazole) on the palladium complex couple and are eliminated, forming the final product and regenerating the Palladium(0) catalyst.[10]



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Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all

reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Part A: Synthesis of 6-Bromo-3,4-dihydroquinazolin-4-one

Step 1: Amidation of 2-Amino-5-bromonicotinic Acid

- To a stirred solution of 2-Amino-5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
- Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.
- Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.
- Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
- Slowly bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0 eq) dropwise.
- Stir the reaction for an additional 1-2 hours at room temperature.
- Collect the resulting precipitate by filtration, wash with cold water and a small amount of cold DCM, and dry under vacuum to obtain 2-amino-5-bromobenzamide.

Step 2: Cyclization to form the Quinazolinone Core

- In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzamide (1.0 eq) and formamide (10 eq).
- Heat the mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Add cold water to the flask to precipitate the product.
- Collect the solid by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry in a vacuum oven.
- The crude product can be purified by recrystallization from ethanol or isopropanol to yield pure 6-bromo-3,4-dihydroquinazolin-4-one.

Part B: Suzuki-Miyaura Coupling for Pyrazole

Installation

- To a microwave vial or a Schlenk flask, add 6-bromo-3,4-dihydroquinazolin-4-one (1.0 eq), the desired pyrazole-boronic acid or its pinacol ester derivative (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) or a pre-catalyst system like XPhos Pd G2 (0.02 eq).^[9]
- Add a base, typically potassium carbonate (K_2CO_3 , 2.5 eq) or cesium carbonate (Cs_2CO_3 , 2.0 eq).^[10]
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL/mmol).
- Heat the reaction mixture at 90-110 °C for 8-16 hours (or use microwave irradiation at 120 °C for 30-60 minutes) until TLC or LC-MS analysis indicates complete consumption of the starting material.^{[8][11]}
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the solution under reduced pressure.

- Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 6-pyrazole-substituted quinazoline product.

Materials and Expected Results

Reagent / Material	Grade	Supplier	Purpose
2-Amino-5-bromonicotinic Acid	≥97%	Commercial	Starting Material[12]
Oxalyl Chloride	≥98%	Commercial	Amidation Reagent
Ammonium Hydroxide	28-30%	Commercial	Amidation Reagent
Formamide	≥99.5%	Commercial	Cyclization Reagent
Pyrazole-4-boronic acid pinacol ester	≥97%	Commercial	Coupling Partner
Pd(PPh ₃) ₄ or XPhos Pd G2	Catalyst	Commercial	Suzuki Catalyst[9]
Potassium Carbonate (K ₂ CO ₃)	Anhydrous	Commercial	Base[10]
1,4-Dioxane	Anhydrous	Commercial	Solvent
Ethyl Acetate & Hexane	HPLC Grade	Commercial	Solvents for Workup & Chromatography
Silica Gel	230-400 mesh	Commercial	Stationary Phase for Chromatography

Compound	Step	Expected Yield	Appearance	Characterization Notes (¹ H NMR, MS)
2-Amino-5-bromobenzamide	A1	85-95%	Off-white solid	Appearance of amide protons in NMR; Correct mass peak in MS.
6-Bromo-3,4-dihydroquinazolin-4-one	A2	70-85%	White to pale yellow solid	Characteristic quinazolinone protons in NMR; Correct mass peak in MS.
6-(1H-Pyrazol-4-yl)-quinazolin-4(3H)-one	B	60-80%	White solid	Disappearance of C-Br; Appearance of pyrazole proton signals in NMR; Correct M+1 peak in ESI-MS.

Troubleshooting

Problem	Possible Cause	Recommended Solution
Low yield in amidation (Step A1)	Incomplete acid chloride formation; Hydrolysis of acid chloride.	Ensure anhydrous conditions. Use a slight excess of oxalyl chloride. Add ammonium hydroxide slowly at 0 °C.
Incomplete cyclization (Step A2)	Insufficient temperature or reaction time.	Increase temperature to 160 °C. Extend reaction time and monitor by TLC. Ensure formamide quality.
Failure of Suzuki coupling (Step B)	Inactive catalyst; Ineffective base; Poor quality boronic ester.	Use a fresh bottle of catalyst or a pre-catalyst. Use a stronger base like Cs ₂ CO ₃ . Ensure the boronic ester has not degraded. Thoroughly degas the solvent.
Debromination of starting material in Step B	Proto-deboration of the boronic acid; Presence of water/protons.	Use a more robust boronic acid derivative (e.g., pinacol ester). Ensure anhydrous solvents and inert atmosphere.
Difficult purification	Co-eluting impurities.	Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for final purification if necessary.

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